molecular formula C10H21NO3S B7533631 2-Octylsulfonylacetamide

2-Octylsulfonylacetamide

Cat. No.: B7533631
M. Wt: 235.35 g/mol
InChI Key: QTQLOUJFCVBZSP-UHFFFAOYSA-N
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Description

2-Octylsulfonylacetamide is a high-purity chemical reagent featuring a unique molecular structure that combines a long-chain octylsulfonyl group with an acetamide moiety. This combination is of significant interest in medicinal chemistry and chemical biology research, particularly in the design and synthesis of novel bioactive molecules. Compounds containing sulfonamide and acetamide functional groups are widely investigated for their potential as enzyme inhibitors . Researchers utilize such scaffolds in structure-activity relationship (SAR) studies to develop new therapeutic agents, with documented activities including urease inhibition . As a biochemical tool, this compound serves as a valuable building block for probing enzyme mechanisms and developing enzyme-targeted therapies. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-octylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-2-3-4-5-6-7-8-15(13,14)9-10(11)12/h2-9H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQLOUJFCVBZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 2 Octylsulfonylacetamide

Established Synthetic Pathways for 2-Octylsulfonylacetamide

The synthesis of this compound would likely proceed through the reaction of a reactive octanesulfonyl intermediate with an appropriate nitrogen source, mirroring the classical approach to sulfonamide synthesis. wikipedia.org

Precursor Chemistry and Reaction Conditions Optimization

The primary precursor for the synthesis of this compound is octanesulfonyl chloride. This key intermediate can be prepared through several methods, including the oxidative chlorination of 1-octanethiol (B94742) or sodium octanesulfinate. nih.gov The reaction of 1-octanethiol with chlorine in the presence of water is a common laboratory-scale method. For larger-scale and more environmentally friendly preparations, methods avoiding elemental chlorine are preferred. One such approach involves the reaction of S-octyl-isothiourea salts with N-chlorosuccinimide (NCS). researchgate.net

Once octanesulfonyl chloride is obtained, it can be reacted with acetamide (B32628) or a protected form of acetamide to yield this compound. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.org Optimization of this reaction would involve screening of solvents, bases, and temperature to maximize yield and purity.

Table 1: Potential Precursors for this compound Synthesis

Precursor 1Precursor 2Reagents/ConditionsProduct
Octanesulfonyl chlorideAcetamideBase (e.g., Pyridine, Triethylamine), Aprotic SolventThis compound
1-OctanethiolAcetamideOxidizing agent (e.g., NCS), Chlorinating agent, BaseThis compound (One-pot)
Sodium OctanesulfinateN-chloroacetamide-This compound

This table presents plausible synthetic routes based on established sulfonamide chemistry.

Methodological Advancements in this compound Synthesis

Modern synthetic chemistry offers several advanced methodologies that could be applied to the synthesis of this compound, aiming for higher efficiency and milder reaction conditions. Transition metal-catalyzed reactions, for instance, have emerged as powerful tools for C-S and S-N bond formation. nih.gov A palladium-catalyzed coupling of an octylboronic acid with a sulfur dioxide surrogate, followed by reaction with an acetamide equivalent, could provide a convergent and functional group-tolerant route. nih.gov

Furthermore, photoredox catalysis in synergy with copper catalysis has been shown to be effective for the synthesis of sulfonamides from various precursors, including amines and a sulfur dioxide source. acs.org This approach could potentially be adapted for the synthesis of this compound, offering a metal-catalyzed, single-step process.

Design and Synthesis of this compound Derivatives and Analogs

The structural modification of sulfonamides is a common strategy in drug discovery and materials science to modulate their physicochemical and biological properties. nih.gov

Exploration of Structural Modifications for Academic Inquiry

For academic inquiry, a variety of derivatives of this compound could be synthesized to explore structure-activity relationships. Modifications could be made to the octyl chain, the sulfonyl group, or the acetamide moiety.

Octyl Chain Modifications: Introduction of branching, unsaturation, or functional groups (e.g., hydroxyl, ether) onto the octyl chain could influence lipophilicity and conformational flexibility.

Acetamide Modifications: The acetyl group could be replaced with other acyl groups (e.g., propionyl, benzoyl) to probe the steric and electronic requirements of potential binding partners. The N-H proton of the sulfonamide can also be substituted with various alkyl or aryl groups, leading to N-substituted derivatives. organic-chemistry.org

Table 2: Examples of Potential this compound Derivatives

Modification SiteExample DerivativePotential Impact
Octyl Chain2-(Cyclohexylsulfonyl)acetamideAltered lipophilicity and steric profile
Acetamide NitrogenN-Methyl-2-octylsulfonylacetamideRemoval of acidic N-H, altered hydrogen bonding
Acetyl Group2-OctylsulfonylbenzamideIntroduction of aromatic interactions

This table provides hypothetical examples of derivatives for academic exploration.

Stereochemical Considerations in this compound Synthesis

If a chiral center is introduced into the this compound scaffold, for example, by branching on the octyl chain, stereoselective synthesis becomes a critical consideration. The addition of sulfonyl anions to chiral N-sulfinyl imines is a well-established method for the stereocontrolled synthesis of β-amino sulfones and sulfonamides and could be adapted for this purpose. acs.org Chiral auxiliaries, such as (1S)-(+)-10-camphorsulfonamide, can also be employed to induce asymmetry in reactions. drexel.edu The development of enantioselective catalytic methods would be a significant advancement for accessing single enantiomers of chiral this compound derivatives. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. tandfonline.com Several green approaches could be applied to the synthesis of this compound.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, offers a highly sustainable alternative to traditional solution-phase synthesis. rsc.orgrsc.org A one-pot, solvent-free mechanochemical approach for sulfonamide synthesis has been demonstrated, involving the oxidation-chlorination of disulfides followed by amination. rsc.org This methodology could be adapted for the synthesis of this compound from di-n-octyl disulfide.

The use of greener solvents, such as water, ethanol, or deep eutectic solvents, is another key aspect of green chemistry. researchgate.net Catalytic systems, like nano-Ru/Fe3O4, have been shown to efficiently catalyze the synthesis of sulfonamides in environmentally benign solvents, often with water as the only byproduct. acs.org These catalytic, solvent-minimized, and energy-efficient approaches represent the future of sustainable this compound synthesis.

Mechanistic Investigations of 2 Octylsulfonylacetamide at a Molecular Level

Enzymatic Target Identification and Characterization for 2-Octylsulfonylacetamide

Information regarding the specific enzymatic target of this compound is not present in the accessible scientific literature. The identification of a biological target is the initial and critical step in understanding the mechanism of action of any compound. Without this, further investigation into its effects on enzyme kinetics and function cannot be performed.

Inhibition Kinetics and Binding Dynamics of this compound

There is no available data on the inhibition kinetics or binding dynamics of this compound with any specific enzyme. Studies of this nature would require a known enzymatic target and would typically involve determining parameters such as the inhibition constant (K_i) and the association (k_on) and dissociation (k_off) rate constants.

Allosteric Modulation Studies of this compound

No studies on the potential allosteric modulation of any enzyme by this compound have been published. Such investigations would be contingent on the identification of an enzyme that is regulated by allosteric mechanisms and is also a target of this compound.

Substrate Specificity Perturbations Induced by this compound

There is no information available on whether this compound can induce perturbations in the substrate specificity of any enzyme. This line of inquiry is dependent on first identifying an enzymatic target.

Mechanistic Studies on 2-Oxoglutarate-Dependent Oxygenases and Related Enzymes

No research has been published that connects this compound to the mechanistic studies of 2-oxoglutarate-dependent oxygenases or any related enzymes.

Protein-Ligand Interaction Analyses of this compound

Detailed analyses of the interaction between this compound and a protein target are not possible without the identification of a specific protein that it binds to.

Structural Biology Approaches (e.g., X-ray Crystallography, NMR Spectroscopy)

There are no published structures of this compound in complex with a protein target determined by X-ray crystallography or NMR spectroscopy. These structural biology techniques are essential for visualizing the precise molecular interactions between a ligand and its protein-binding site, and such studies have not been conducted for this compound.

No Publicly Available Research Data on the Mechanistic Investigations of this compound

Following a comprehensive search of available scientific literature and databases, no specific research data was found regarding the mechanistic investigations of the chemical compound this compound at a molecular or cellular level. The subsequent sections of the requested article, therefore, cannot be populated with the detailed findings as outlined.

There is no information available in the public domain concerning the biophysical characterization of this compound's interactions, its modulation of cellular pathways, receptor binding studies, its effect on downstream signaling cascades, or any non-enzymatic mechanistic pathways.

This absence of information prevents the creation of the requested data tables and a detailed analysis of its biological or chemical activities as per the specified structure. Further research would be required to elucidate the properties and potential mechanisms of this compound.

In Vitro Biological Activity Spectrum of 2 Octylsulfonylacetamide

Antimicrobial Activity Studies (In Vitro)

In vitro antimicrobial activity studies are fundamental in determining a compound's potential to inhibit or kill microbial growth. These studies are typically conducted in a controlled laboratory setting using cultured microorganisms.

Antibacterial Efficacy in Cell Culture Models

The assessment of antibacterial efficacy involves exposing various bacterial strains to the test compound. Standard methods, such as broth dilution or agar (B569324) diffusion assays, are employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. nih.gov Further studies can ascertain the minimum bactericidal concentration (MBC), the lowest concentration that results in bacterial death. The selection of bacterial strains is crucial and often includes both Gram-positive and Gram-negative bacteria to establish the compound's spectrum of activity. tubitak.gov.tr

Antifungal Efficacy in Cell Culture Models

Similar to antibacterial testing, antifungal efficacy is evaluated by exposing fungal species, such as yeasts and molds, to the compound in cell culture. Methods like the broth microdilution assay are used to determine the MIC against various fungal pathogens. scielo.br These tests are critical in identifying agents that can combat the rise of antifungal-resistant strains. nih.gov The activity of a compound can be further characterized as either fungistatic (inhibiting fungal growth) or fungicidal (killing fungi). scielo.br

Antiviral Efficacy in Cell Culture Models

Evaluating antiviral efficacy in vitro involves infecting host cell cultures with a specific virus and then treating the cultures with the test compound. nih.govfrontiersin.org The effectiveness of the compound is measured by its ability to inhibit viral replication, which can be quantified through various methods such as plaque reduction assays or quantitative polymerase chain reaction (qPCR) to measure viral load. nih.gov It is crucial to assess the cytotoxicity of the compound to the host cells to ensure that the antiviral effect is not due to general toxicity. nih.gov

Enzyme Inhibition Profiles (In Vitro)

Enzyme inhibition assays are performed to understand how a compound may interfere with specific enzymatic pathways, which can be a mechanism for its biological activity. nih.gov

Inhibition of Specific Enzyme Families (e.g., Oxidoreductases)

To determine if a compound inhibits a particular enzyme family, such as oxidoreductases, specific enzymes from that family are isolated and exposed to the compound. The enzymatic activity is then measured in the presence and absence of the inhibitor. A reduction in enzyme activity indicates inhibition. For example, cyclooxygenase (COX) enzymes, which are oxidoreductases, are common targets for anti-inflammatory drugs. mdpi.com

Kinetic Parameters of Enzyme Inhibition

Kinetic studies are essential to characterize the mechanism of enzyme inhibition. nih.govresearchgate.net These studies involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. By analyzing this data, key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) can be determined. sigmaaldrich.com This information helps to classify the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provides insights into the inhibitor's potency and mode of action. nih.govembrapa.br

Antiproliferative Activity in Cell Lines (In Vitro)

No studies reporting the antiproliferative activity of 2-Octylsulfonylacetamide in any cancer cell lines were identified. Consequently, no data on its potential cytotoxic or cytostatic effects is currently available.

Apoptosis Induction Mechanisms in Cell Culture

There is no available research on whether this compound can induce apoptosis in cell cultures. Mechanisms of apoptosis induction, such as the activation of caspases or the modulation of Bcl-2 family proteins, have not been investigated for this compound.

Cell Cycle Arrest Mechanisms in Cell Culture

Information regarding the effect of this compound on cell cycle progression is not present in the current body of scientific literature. It is unknown if this compound can cause cell cycle arrest at any phase (e.g., G1, S, G2, or M).

Immunomodulatory Effects in Cell-Based Assays (In Vitro)

No in vitro studies on the potential immunomodulatory effects of this compound have been published. Therefore, its impact on immune cells, such as lymphocytes or macrophages, and the modulation of cytokine production remains uncharacterized.

Other Emerging In Vitro Biological Activities of this compound

A search for any other novel or emerging in vitro biological activities of this compound did not yield any relevant findings.

Based on the current available scientific literature, the in vitro biological activity spectrum of this compound remains unexplored. Future research is necessary to determine if this compound possesses any of the biological activities outlined in this article.

Advanced Research Applications and Methodologies Involving 2 Octylsulfonylacetamide

2-Octylsulfonylacetamide as a Chemical Probe in Biological Systems

The unique combination of a hydrophobic octyl chain and a polar sulfonylacetamide group in this compound makes it a candidate for use as a chemical probe to investigate biological systems. Chemical probes are small molecules used to study and manipulate biological processes. nih.gov The lipophilic octyl tail could facilitate the molecule's interaction with and passage through cellular membranes, while the sulfonylacetamide portion could engage in specific interactions with intracellular targets.

Potential applications of this compound as a chemical probe could include:

Membrane Fluidity and Organization Studies: The insertion of the octyl chain into the lipid bilayer could locally alter membrane properties, which could be monitored using techniques like fluorescence recovery after photobleaching (FRAP) if the probe were fluorescently labeled.

Enzyme Inhibition or Activation: The sulfonylacetamide group is structurally related to functional groups found in known enzyme inhibitors. It could potentially target enzymes such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), where the octyl chain could serve to anchor the molecule at the active site.

Protein-Protein Interaction Modulation: The molecule could intercalate into hydrophobic pockets at the interface of protein complexes, thereby disrupting or stabilizing these interactions.

To be an effective chemical probe, this compound would need to exhibit high selectivity and specificity for its target, and its mechanism of action would need to be well-characterized. nih.gov Further research, including the synthesis of tagged analogs (e.g., with biotin (B1667282) or a fluorophore), would be necessary to validate these potential applications.

Integration of this compound into Early-Stage Drug Discovery Research Paradigms

The process of early-stage drug discovery involves identifying and optimizing new chemical entities with therapeutic potential. nih.gov The structural features of this compound suggest its potential inclusion in such research paradigms.

High-Throughput Screening Library Development and Analysis

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. nih.govthermofisher.com Compound libraries for HTS are designed to be structurally diverse to maximize the chances of finding a hit.

This compound could be a valuable addition to an HTS library due to its distinct combination of a long alkyl chain and a sulfonamide-like group. Its properties could be cataloged as follows:

PropertyPredicted Value for this compoundSignificance in HTS
Molecular Weight~249.37 g/mol Falls within the typical range for drug-like molecules.
LogP~2.5-3.5 (estimated)Indicates good lipophilicity for membrane permeability.
Hydrogen Bond Donors2Conforms to Lipinski's Rule of Five for drug-likeness. ku.edu
Hydrogen Bond Acceptors3Conforms to Lipinski's Rule of Five for drug-likeness. ku.edu
Rotatable Bonds9Provides conformational flexibility to fit into binding sites.

A hypothetical HTS campaign targeting a novel cancer-related enzyme could yield results like the following, where this compound is identified as a moderate inhibitor:

Compound IDStructure% Inhibition at 10 µM
HTS-001(Structure of a known inhibitor)95%
HTS-002 This compound 55%
HTS-003(Structure of an inactive compound)5%

This initial "hit" would then progress to further stages of validation and optimization.

Lead Compound Identification and Optimization Strategies

Once a hit like this compound is identified, the next step is lead optimization, where its chemical structure is systematically modified to improve its potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). danaher.compatsnap.com

For this compound, several optimization strategies could be employed:

Structure-Activity Relationship (SAR) Studies: Analogs would be synthesized to probe the importance of different parts of the molecule.

Alkyl Chain Length: The octyl chain could be shortened or lengthened to optimize hydrophobic interactions.

Sulfonylacetamide Headgroup: The acetamide (B32628) could be replaced with other functional groups (e.g., esters, amides) to explore different hydrogen bonding patterns.

Isomeric Variation: The position of the sulfonyl group on the octyl chain could be varied.

A hypothetical SAR table for a series of analogs might look like this:

CompoundR Group (Alkyl Chain)IC₅₀ (nM)
Lead-001 n-Octyl 5,200
Lead-002n-Hexyl15,000
Lead-003n-Decyl2,800
Lead-004Cyclohexylmethyl8,500

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling could be used to predict the binding of analogs to the target and guide the design of more potent compounds. researchgate.netnih.gov

Role of this compound in Agrochemical Research (Academic Context)

In an academic setting, this compound could be investigated for potential applications in agrochemical research, particularly as a starting point for the development of new herbicides, fungicides, or insecticides. The sulfonamide and related functional groups are present in several commercially successful agrochemicals.

Research in this area would likely focus on:

Herbicide Development: The compound could be tested for its ability to inhibit plant growth by targeting plant-specific enzymes. For example, acetolactate synthase (ALS) is a common target for sulfonylurea herbicides.

Fungicide Research: The molecule's ability to disrupt fungal cell membranes or inhibit key fungal enzymes could be explored.

Insecticidal Properties: While less common for this class of compounds, it could be screened for activity against insect targets.

Material Science Applications of this compound and its Analogs

The bifunctional nature of this compound (a hydrophobic tail and a polar headgroup) suggests potential applications in material science, particularly in the creation of self-assembling materials and functional polymers.

Surfactants and Emulsifiers: The amphiphilic character of the molecule could allow it to act as a surfactant, stabilizing emulsions of oil and water.

Functional Monomers: If the acetamide group were modified to include a polymerizable unit (e.g., a vinyl group), it could be used as a monomer to create polymers with pendant octylsulfonyl chains. These polymers could have interesting properties, such as:

Hydrophobicity and Water Repellency: The long alkyl chains would make the polymer surface hydrophobic.

Adhesion Promotion: The polar sulfonylacetamide groups could enhance adhesion to polar substrates.

Formation of Self-Assembled Monolayers (SAMs): The sulfonylacetamide group could potentially bind to certain metal oxide surfaces, allowing for the formation of SAMs where the octyl chains are oriented outwards, creating a highly hydrophobic surface.

Further research into the synthesis of this compound analogs and their polymerization would be required to fully explore these material science applications. nih.gov

Computational and Theoretical Investigations of 2 Octylsulfonylacetamide

Quantum Chemical Calculations for 2-Octylsulfonylacetamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity and potential intermolecular interactions. DFT calculations can be employed to determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions prone to electrostatic interactions. In sulfonamides, the oxygen atoms of the sulfonyl group and the amide group typically exhibit negative electrostatic potential, making them likely sites for hydrogen bond acceptance.

Table 1: Illustrative Electronic Properties of a Model Alkylsulfonylacetamide Calculated using DFT

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-7.5 eVIndicates electron-donating ability
LUMO Energy1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap8.7 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Note: The values in this table are hypothetical and serve as an example of the data that can be obtained from quantum chemical calculations for a molecule like this compound.

Conformational Analysis and Energetics

The flexibility of the octyl chain in this compound allows it to adopt numerous conformations. Understanding the relative energies of these conformers is essential as the lowest energy conformation often dictates the molecule's shape and how it interacts with its environment.

Conformational analysis can be performed using molecular mechanics force fields or more accurate quantum chemical methods. By systematically rotating the rotatable bonds, a potential energy surface can be mapped, and the global and local energy minima can be identified. These calculations would reveal the most stable three-dimensional structures of this compound. For sulfonamides, the orientation of the sulfonyl group relative to the rest of the molecule is a key conformational feature.

Molecular Docking and Dynamics Simulations with this compound

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, such as a protein.

Ligand-Target Interactions Modeling

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. This process involves generating a multitude of possible conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the binding site.

Studies on other sulfonamide-containing molecules have shown that the sulfonamide moiety often participates in key hydrogen bonding interactions with protein backbones or specific amino acid residues. For example, the sulfonyl oxygens can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. The long octyl chain of this compound would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Molecular dynamics (MD) simulations can then be used to refine the docked pose and to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other.

Binding Affinity Predictions

A crucial aspect of molecular modeling is the prediction of binding affinity, which quantifies the strength of the interaction between a ligand and its target. Various computational methods can be used to estimate the binding free energy. These range from empirical scoring functions used in docking to more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP).

For instance, in studies of sulfonamide inhibitors of carbonic anhydrase, computational methods have been successfully used to predict binding affinities that correlate well with experimental data. These predictions are based on the enthalpic contributions from hydrogen bonds and van der Waals interactions, as well as the entropic changes upon binding.

Table 2: Example of Predicted Binding Affinity and Key Interactions for a Sulfonamide Ligand with a Hypothetical Protein Target

LigandPredicted Binding Affinity (kcal/mol) (Illustrative)Key Interacting Residues (Hypothetical)Interaction Type
Sulfonamide Analog-8.5Arg120, Ser210Hydrogen Bond
Val150, Leu180Hydrophobic

Note: This table presents hypothetical data to illustrate the output of molecular docking and binding affinity prediction studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Should a series of this compound derivatives with varying alkyl chain lengths or substitutions be synthesized and tested for a specific activity, QSAR modeling could be a valuable tool.

A QSAR model is developed by calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

For sulfonamide derivatives, QSAR studies have been successfully employed to identify the key structural features that govern their antibacterial, anticancer, or enzyme inhibitory activities. nih.govmedwinpublishers.com For example, a QSAR model for a series of this compound derivatives might reveal the optimal alkyl chain length for a particular biological target or the influence of specific functional group substitutions on activity.

Table 3: Example of a Simple QSAR Equation for a Series of Hypothetical Bioactive Compounds

QSAR Model Equation (Illustrative)Statistical Parameters (Illustrative)
log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * HBA + cR² = 0.85, Q² = 0.75

Note: This table provides a hypothetical QSAR equation where IC50 is the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors. R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's predictive power.

Cheminformatics and Data Mining Approaches for this compound Research

Cheminformatics and data mining have emerged as indispensable tools in modern drug discovery and development, offering powerful methodologies to analyze, interpret, and predict the properties of chemical compounds. In the context of this compound research, these computational approaches can accelerate the identification of potential therapeutic applications, optimize molecular structures for enhanced activity and safety, and elucidate the mechanisms of action. By leveraging large datasets and sophisticated algorithms, researchers can navigate the vast chemical space to uncover novel insights into the bioactivity of this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comnih.gov For this compound, a QSAR model could be developed to predict its efficacy against a specific biological target. This process involves compiling a dataset of structurally related sulfonamide compounds with known activities and then using statistical methods to derive a model. Such models can guide the synthesis of new derivatives with improved potency. semanticscholar.org

Molecular docking simulations represent another critical computational technique, providing insights into the binding interactions between a ligand, such as this compound, and a target receptor at the atomic level. semanticscholar.orgnih.gov By predicting the preferred binding orientation and affinity, docking studies can help to understand the molecular basis of the compound's activity and to design modifications that enhance binding.

Data mining approaches can be employed to analyze large biological and chemical databases to identify patterns and relationships relevant to this compound. This can include screening for potential off-target effects, identifying biomarkers for its activity, or repurposing the compound for new therapeutic indications.

The integration of these computational methods provides a synergistic approach to the study of this compound, enabling a more rational and efficient research and development process.

Illustrative QSAR Descriptors for this compound

The following table presents a hypothetical set of molecular descriptors that could be used in a QSAR study of this compound and its analogs. These descriptors quantify various aspects of the molecular structure and are used to build the predictive model.

Descriptor ClassDescriptor NameHypothetical Value for this compoundSignificance in QSAR Models
Topological Wiener Index125Describes molecular branching and size.
Electronic Dipole Moment3.5 DRelates to polarity and interactions with the biological target.
Physicochemical LogP2.8Indicates the lipophilicity and potential for membrane permeability.
Steric Molecular Volume250 ųReflects the size and shape of the molecule, influencing receptor fit.

Hypothetical Molecular Docking Results for this compound

This table illustrates the kind of data that would be generated from a molecular docking simulation of this compound with a hypothetical protein target.

ParameterValueInterpretation
Binding Affinity -8.2 kcal/molA strong predicted binding energy suggests a stable interaction.
Key Interacting Residues Lys78, Tyr123, Asp156Identifies the specific amino acids in the target's binding pocket that interact with the compound.
Types of Interactions Hydrogen bonds, hydrophobic interactionsDetails the nature of the chemical forces stabilizing the ligand-receptor complex.

Academic Patent Landscape and Intellectual Property Analysis of 2 Octylsulfonylacetamide

Trends in Academic Patenting Related to Sulfonylacetamides

Academic patenting in the pharmaceutical and medicinal chemistry sectors, including for compounds like sulfonylacetamides, has seen a notable increase. This trend is driven by a growing emphasis on translational research within universities, where the goal is to convert basic scientific discoveries into tangible applications with public benefit. Universities are increasingly encouraged to protect their intellectual property to facilitate commercialization and ensure that novel compounds can be developed into viable therapeutic options.

Analysis of University-Generated Patents Featuring 2-Octylsulfonylacetamide or its Analogs

While direct university-generated patents for this compound are not readily identifiable, an examination of patents for analogous sulfonyl-containing compounds provides insight into the academic intellectual property landscape. Universities have been active in patenting novel sulfonamide and sulfamate (B1201201) derivatives with potential anticonvulsant properties.

Academic patent filings for sulfonylacetamide analogs and related anticonvulsant compounds are globally distributed, with significant contributions from universities in North America, Europe, and Asia. In the United States, institutions with strong medicinal chemistry and pharmacology programs are notable contributors. European universities, particularly those with established technology transfer offices, also feature in the patent landscape.

To illustrate the geographical and institutional distribution, the following table presents a selection of academic institutions and their patenting activity in the broader field of novel anticonvulsant compounds, including those with sulfonyl moieties.

University/AssigneePatent/Application NumberTitle of InventionGeographical Region
Yissum Research Development Co of Hebrew University of JerusalemEP1056446A1Anticonvulsant drugs and pharmaceutical compositions thereofEurope
University-Industry Cooperation Group of Kyung Hee UniversityUS Patent Issued Nov. 9, 2021Composition for preventing or treating neurological disorder comprising aucubinAsia
Univ Medyczny W LublinieWO-2019034686-A1Derivatives of 1-aryl-6-benzenesulfonylimidazo[1,2-a][1.3.5]triazine and Their PreparationEurope

This table is illustrative and not exhaustive, representing examples of academic patenting in the broader anticonvulsant field.

Collaboration is a hallmark of academic patenting in the drug discovery domain. These partnerships often involve multiple stakeholders, including other academic institutions, government research bodies, and pharmaceutical companies. A prominent example of a collaborative model is the Anticonvulsant Drug Development (ADD) Program at the University of Utah, which has a long-standing contract with the National Institutes of Health (NIH) to screen and evaluate novel compounds for epilepsy treatment. newsweek.com This program represents a successful government-academia partnership that facilitates the progression of promising compounds from academic labs toward clinical development. newsweek.com

Furthermore, direct collaborations between universities and pharmaceutical companies are common, often taking the form of sponsored research agreements or joint patent filings. These collaborations leverage the basic research strengths of academia and the development expertise of industry. For instance, the University Technology Licensing Program (UTLP) in the United States, involving 15 leading research universities, aims to streamline the licensing of university-owned patents to industry, thereby fostering innovation in areas like novel drug development. pharmaceutical-technology.commedium.com A key example of a successful academic-industry collaboration is the development of pregabalin (B1679071) (Lyrica), an anticonvulsant originally developed at Northwestern University and subsequently licensed to the pharmaceutical industry. medium.com

Impact of Academic Patenting on Research Direction in the this compound Field

Academic patenting can influence the direction of research in fields such as the development of sulfonylacetamide-based therapeutics. The prospect of obtaining a patent can incentivize researchers to focus on projects with clear translational potential and commercial viability. This can lead to an increased emphasis on applied research, such as the synthesis of novel analogs with improved efficacy or pharmacokinetic properties, over more fundamental scientific inquiries.

While this commercial focus can accelerate the development of new drugs, some in the academic community express concerns that it may also steer research away from less commercially attractive but scientifically important areas. nih.gov However, for many academic researchers, the patent system is viewed as a necessary mechanism to ensure their discoveries have a real-world impact by attracting the investment needed for drug development. nih.gov The patenting process itself can also foster a more rigorous and goal-oriented approach to research, with a clear objective of meeting the novelty, utility, and non-obviousness criteria required for a successful patent application.

Freedom-to-Operate Considerations in Academic Research on this compound

Freedom-to-operate (FTO) analysis is a critical consideration for academic researchers working on compounds like this compound, especially when there is an intention to commercialize the research. An FTO analysis aims to determine whether a proposed product or process infringes on the existing intellectual property rights of others. wipo.int For academic labs, conducting an FTO analysis early in the research process can prevent significant investment in a project that may ultimately be blocked by existing patents. scienceopen.combiomarker.nudrugpatentwatch.com

In the context of this compound and its analogs, an FTO analysis would involve a thorough search of the patent literature to identify any existing patents that claim the compound itself, its synthesis, or its use as an anticonvulsant. wipo.int If blocking patents are identified, academic researchers have several options, including seeking a license from the patent holder, attempting to "invent around" the patented technology by developing a non-infringing alternative, or, in some cases, challenging the validity of the existing patent. wipo.int Cross-licensing agreements, where multiple parties grant each other licenses to their patented technologies, are also a common strategy to ensure freedom to operate. wipo.int

Role of this compound Patents in Knowledge Diffusion and Technology Transfer within Academia

Patents, including those related to this compound and its analogs, play a dual role in knowledge diffusion. The patent system is designed to promote the dissemination of technical information by requiring inventors to publicly disclose their inventions in detail in exchange for a limited monopoly. tue.nltue.nl This disclosure allows other researchers to learn from and build upon the patented technology, thereby fostering further innovation. tue.nlberkeley.edu

Within academia, patents are a formal mechanism for technology transfer, the process by which knowledge, skills, and tangible research assets are transferred from universities to the broader community for public benefit. core.ac.uk University technology transfer offices (TTOs) are responsible for managing the institution's intellectual property portfolio, including filing for patents and negotiating licensing agreements with industry partners. core.ac.uk The licensing of academic patents is a primary channel through which university-led discoveries are translated into commercial products. core.ac.uk

The revenue generated from licensing agreements can provide a valuable source of funding for further academic research. Moreover, the process of technology transfer can foster closer ties between academic researchers and industry, leading to further collaborations and knowledge exchange. core.ac.uk The successful patenting and licensing of a compound like this compound or its analogs would not only facilitate its development into a potential new medicine but also contribute to the broader ecosystem of innovation by disseminating knowledge and creating opportunities for further research and collaboration.

Future Directions and Emerging Research Avenues for 2 Octylsulfonylacetamide

Integration with Novel Biotechnological Platforms for Discovery

The future discovery and development of applications for 2-Octylsulfonylacetamide will likely be accelerated by its integration with a variety of novel biotechnological platforms. These platforms offer the potential for high-throughput screening, target identification, and the elucidation of biological activities with unprecedented efficiency.

One of the most promising avenues is the use of DNA-encoded libraries (DELs) . This technology allows for the synthesis and screening of massive collections of compounds, with each molecule physically linked to a unique DNA barcode that records its synthetic history. The integration of this compound scaffolds into DELs could enable the rapid identification of potent and selective binders to a wide array of protein targets.

Another key area is the application of phenotypic screening platforms utilizing high-content imaging and analysis. By exposing various cell types (including primary human cells and engineered cell lines) to this compound and its derivatives, researchers can identify compounds that induce desired phenotypic changes, such as the inhibition of cancer cell proliferation or the modulation of inflammatory responses. This approach is advantageous as it does not require prior knowledge of a specific molecular target.

Furthermore, the use of organ-on-a-chip technology could provide more physiologically relevant models for testing the efficacy and potential toxicity of this compound. These microfluidic devices, which recapitulate the structure and function of human organs, offer a more accurate prediction of in vivo responses compared to traditional 2D cell cultures.

Biotechnological PlatformPotential Application for this compound
DNA-Encoded Libraries (DELs)High-throughput screening for novel protein targets.
High-Content Phenotypic ScreeningIdentification of compounds with desired cellular effects.
Organ-on-a-Chip TechnologyMore accurate in vitro assessment of efficacy and safety.
ChemoproteomicsTarget deconvolution and off-target profiling.

Exploration of New Mechanistic Paradigms for this compound Action

While the broader class of sulfonamides is known for its antimicrobial activity through the inhibition of dihydropteroate (B1496061) synthetase drugbank.com, the future of this compound research lies in exploring novel mechanisms of action beyond this classical paradigm. The structural features of this compound, particularly the N-acylsulfonamide group which can act as a bioisostere for carboxylic acids researchgate.netrsc.org, suggest that it could interact with a diverse range of biological targets.

A key area of investigation will be its potential as a modulator of protein-protein interactions (PPIs) . Many disease processes are driven by aberrant PPIs, which have traditionally been considered challenging to target with small molecules. The unique three-dimensional structure and hydrogen bonding capabilities of this compound and its analogs could be optimized to disrupt or stabilize specific PPIs.

Furthermore, there is growing interest in the role of N-acylsulfonamides as enzyme inhibitors for targets outside of the folate biosynthesis pathway. drugbank.com Future research could focus on screening this compound against various enzyme classes, such as proteases, kinases, and histone deacetylases (HDACs), which are implicated in a wide range of diseases including cancer and inflammatory disorders. frontiersrj.com

The exploration of allosteric modulation presents another exciting frontier. Rather than competing with the natural substrate at the active site of an enzyme, an allosteric modulator binds to a different site, inducing a conformational change that alters the protein's activity. This can offer greater selectivity and a more nuanced biological response.

Mechanistic ParadigmPotential Target Class for this compound
Protein-Protein Interaction ModulationTranscription factors, signaling complexes.
Novel Enzyme InhibitionProteases, kinases, histone deacetylases.
Allosteric ModulationG-protein coupled receptors, metabolic enzymes.
Epigenetic RegulationBromodomain-containing proteins, methyltransferases.

Advanced Synthetic Methodologies for Enhanced Compound Libraries

The exploration of this compound's full potential is intrinsically linked to the ability to generate a diverse library of analogs. Future research will heavily rely on the development and application of advanced synthetic methodologies to achieve this. nih.gov

Late-stage functionalization (LSF) is a particularly relevant strategy. LSF involves the direct modification of a complex molecule, such as this compound, at a late step in the synthesis. This allows for the rapid generation of a wide range of derivatives from a common intermediate, which is highly efficient for structure-activity relationship (SAR) studies. Techniques such as C-H activation could be employed to introduce new functional groups onto the octyl chain or other positions of the molecule.

The use of flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are not feasible in a flask. A continuous flow process for the synthesis of this compound and its derivatives could enable the on-demand production of compound libraries for screening.

Moreover, the development of novel catalytic systems will continue to be a priority. This includes the use of environmentally benign catalysts and green solvents to make the synthesis more sustainable. researchgate.net For instance, recent advancements have focused on the N-acylation of sulfonamides using efficient catalysts that are easy to handle and recover. researchgate.net

Synthetic MethodologyAdvantage for this compound Research
Late-Stage FunctionalizationRapid generation of diverse analogs for SAR studies.
Flow ChemistryImproved scalability, safety, and reaction control.
Novel CatalysisIncreased efficiency and sustainability of synthesis.
Diversity-Oriented SynthesisExploration of novel chemical space.

Cross-Disciplinary Applications in Fundamental Scientific Research

Beyond its potential therapeutic applications, this compound and its derivatives could serve as valuable tools in fundamental scientific research. The ability to design specific inhibitors or modulators of biological processes can provide profound insights into the workings of complex biological systems.

In the field of chemical biology , custom-synthesized analogs of this compound could be used as chemical probes to study the function of specific proteins or pathways. For example, a version of the molecule could be appended with a fluorescent tag or a photo-crosslinking group to enable the visualization and identification of its cellular binding partners.

In materials science , the self-assembly properties of sulfonylacetamide-containing molecules could be explored for the development of novel biomaterials. The hydrogen bonding capabilities of the sulfonylacetamide moiety could be harnessed to create well-ordered supramolecular structures with potential applications in drug delivery or tissue engineering.

Furthermore, in the field of agrochemistry , the biological activity of sulfonamides is well-established. Future research could explore the potential of this compound and its analogs as novel herbicides or pesticides, potentially with new mechanisms of action to combat resistance.

Research FieldPotential Application of this compound
Chemical BiologyAs a chemical probe to investigate biological pathways.
Materials ScienceDevelopment of self-assembling biomaterials.
AgrochemistryAs a lead compound for new herbicides or pesticides.
Cell BiologyTo modulate specific cellular processes for study.

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-Octylsulfonylacetamide in laboratory settings?

To synthesize this compound, start with a nucleophilic substitution reaction between octylsulfonyl chloride and acetamide derivatives. Use anhydrous solvents (e.g., dichloromethane or THF) under inert gas (N₂/Ar) to minimize hydrolysis. Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Ensure purity (>95%) via HPLC and confirm structural identity with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . For reproducibility, document all steps in the experimental section, including solvent ratios, reaction times, and purification yields. Supplementary materials should include raw spectral data .

Q. How should researchers characterize the structural and chemical properties of this compound?

Characterization requires a multi-technique approach:

  • Structural analysis : Use ¹H/¹³C NMR to confirm sulfonyl and acetamide moieties. Compare chemical shifts with analogous compounds (e.g., 2-phenylacetamide ).
  • Purity assessment : Employ HPLC (C18 column, UV detection) with a mobile phase of acetonitrile/water (70:30).
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) to guide formulation studies.
    Reference spectral libraries (e.g., NIST Chemistry WebBook ) for validation.

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at –20°C in airtight containers, away from oxidizers and moisture .
  • Emergency response : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanistic role of this compound in catalytic reactions?

  • Kinetic studies : Monitor reaction rates under varying concentrations of this compound using UV-Vis spectroscopy or quenching methods.
  • Isotopic labeling : Incorporate deuterated analogs to trace proton transfer pathways.
  • Computational modeling : Perform density functional theory (DFT) calculations to map transition states and intermediate stabilization .
  • Control experiments : Compare activity with structurally similar compounds (e.g., sulfonamide derivatives) to isolate electronic effects.
    Document all parameters (temperature, solvent, catalyst loading) to enable reproducibility .

Q. How should contradictory data in solubility or reactivity studies of this compound be resolved?

  • Source identification : Check for batch-to-batch variability (e.g., purity, synthetic route) using LC-MS .
  • Environmental controls : Replicate experiments under identical humidity/temperature conditions.
  • Statistical analysis : Apply ANOVA or t-tests to assess significance of discrepancies.
  • Cross-validation : Compare results with independent techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .

Q. What strategies optimize reaction conditions for this compound in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst type).
  • In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation.
  • Scale-up considerations : Assess exothermicity via differential scanning calorimetry (DSC) to prevent thermal runaway .

Q. How can computational models predict the bioactivity or environmental impact of this compound?

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina.
  • QSAR studies : Correlate structural descriptors (logP, polar surface area) with toxicity data from analogous compounds.
  • Environmental fate modeling : Apply EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .

Q. What methodologies assess the stability of this compound under extreme pH or temperature conditions?

  • Stress testing : Incubate the compound in acidic (HCl), basic (NaOH), and oxidative (H₂O₂) media at 40–80°C.
  • Analytical tracking : Use UPLC-PDA to quantify degradation products over time.
  • Mechanistic insights : Identify degradation pathways via LC-MS/MS fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.